Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate is an organic compound with a unique structure that includes a cyclohexene ring and a dioxobutanoate ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate typically involves the reaction of cyclohexene derivatives with dioxobutanoate esters under controlled conditions. One common method includes the use of cyclohexene-4-carbaldehyde as a starting material, which undergoes cyclocondensation reactions with various CH acids such as malonodinitrile, dimedone, and ethyl acetoacetate . These reactions are often catalyzed by bases like morpholine and conducted under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene-4-carboxylic acid, while reduction could produce cyclohexene-4-methanol.
Scientific Research Applications
Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The cyclohexene ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-4-carbaldehyde: Used in similar synthetic routes and has comparable reactivity.
Cyclohexene-4-methanol: A reduction product of Methyl 4-(cyclohex-3-enyl)-2,4-dioxobutanoate with similar structural features.
Cyclohexene-4-carboxylic acid: An oxidation product with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring and a dioxobutanoate ester group, which provides a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-cyclohex-3-en-1-yl-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3 |
InChI Key |
QGUDRWPMIWFKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1CCC=CC1 |
Origin of Product |
United States |
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